3-(4-Bromophenyl)furan-2(5H)-one
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Overview
Description
3-(4-Bromophenyl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromophenyl group attached to a furanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)furan-2(5H)-one typically involves the reaction of 4-bromobenzaldehyde with furan-2(5H)-one under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce the furanone ring to a dihydrofuranone.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under controlled conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of this compound carboxylic acid or ketone derivatives.
Reduction: Formation of 3-(4-Phenyl)furan-2(5H)-one or dihydrofuranone derivatives.
Substitution: Formation of 3-(4-Substituted phenyl)furan-2(5H)-one derivatives.
Scientific Research Applications
3-(4-Bromophenyl)furan-2(5H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the furanone ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)furan-2(5H)-one
- 3-(4-Methylphenyl)furan-2(5H)-one
- 3-(4-Nitrophenyl)furan-2(5H)-one
Uniqueness
3-(4-Bromophenyl)furan-2(5H)-one is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
95412-13-8 |
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Molecular Formula |
C10H7BrO2 |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2H-furan-5-one |
InChI |
InChI=1S/C10H7BrO2/c11-8-3-1-7(2-4-8)9-5-6-13-10(9)12/h1-5H,6H2 |
InChI Key |
UQGJYOHZAJHXCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C(=O)O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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